Cinnamyl formate - 23510-72-7

Cinnamyl formate

Catalog Number: EVT-3505722
CAS Number: 23510-72-7
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cinnamyl formate is an organic compound classified as an ester, specifically the ester of cinnamyl alcohol and formic acid. Its chemical formula is C10H10O2\text{C}_{10}\text{H}_{10}\text{O}_{2}, and it has a molar mass of 162.19 g/mol. Cinnamyl formate is recognized for its pleasant cinnamon-like aroma and is utilized in various applications, particularly in the fragrance and food industries. The compound is also known by other names such as phenylpropene formate and 3-phenyl-2-propylene-1-alcohol formate. It is listed under the Chemical Abstracts Service with the identifier 104-65-4 and has an EINECS number of 203-223-3 .

Source

Cinnamyl formate is derived from natural sources, primarily from the essential oils of cinnamon and other related plants. It can also be synthesized through chemical processes involving cinnamyl alcohol and formic acid .

Classification

Cinnamyl formate falls under the category of esters in organic chemistry, which are characterized by the functional group -COOR, where R represents an alkyl or aryl group. It is also classified as a flavoring agent and fragrance compound due to its aromatic properties .

Synthesis Analysis

Cinnamyl formate can be synthesized through several methods:

  1. Direct Esterification: This method involves the reaction of cinnamyl alcohol with formic acid in the presence of various catalysts such as ammonium chloride, magnesium chloride, or concentrated sulfuric acid. While this method is straightforward, it often results in low yields and poor product quality due to side reactions .
  2. Reaction of Sodium Formate with Cinnamyl Chloride: In this method, sodium formate reacts with cinnamyl chloride in the presence of a base like pyridine. Although this approach simplifies the synthesis process, it requires expensive raw materials and generates significant solvent waste, making it less economically viable .
  3. Enzymatic Methods: Recent studies have explored using lipases for catalyzing esterification reactions involving cinnamic acid derivatives to produce various cinnamyl esters, including cinnamyl formate .
Molecular Structure Analysis

The molecular structure of cinnamyl formate consists of a phenyl group attached to a propene chain with a formate functional group. The structural formula can be represented as follows:

Cinnamyl Formate C10H10O2\text{Cinnamyl Formate }\text{C}_{10}\text{H}_{10}\text{O}_{2}

Structural Data

  • InChI: InChI=1/C10H10O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2/b7-4+
  • Density: Approximately 1.08 g/mL at 25 °C
  • Boiling Point: 250–254 °C
  • Flash Point: > 230 °F
  • Refractive Index: 1.553 at 20 °C
  • Vapor Pressure: 0.0198 mmHg at 25 °C .
Chemical Reactions Analysis

Cinnamyl formate undergoes various chemical reactions typical of esters:

  1. Hydrolysis: Cinnamyl formate can be hydrolyzed back into cinnamyl alcohol and formic acid under acidic or basic conditions.
  2. Oxidation: The compound can react with oxidizing agents leading to the formation of corresponding acids or aldehydes depending on the reaction conditions .
  3. Transesterification: Cinnamyl formate can participate in transesterification reactions with different alcohols to yield new esters .
Mechanism of Action

The mechanism of action for cinnamyl formate primarily involves its role as a flavoring agent and fragrance compound. Upon application in food or cosmetic products, it interacts with olfactory receptors, producing a sensory response associated with cinnamon flavor or fragrance.

Additionally, when subjected to hydrolysis or oxidation reactions, cinnamyl formate can break down into simpler compounds that may also contribute to flavor profiles or biological activity within metabolic pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to light yellow transparent liquid.
  • Odor: Characteristic cinnamon-like aroma.
  • Taste: Bitter taste.

Chemical Properties

  • Solubility: Miscible in ethanol, ether, chloroform, and most non-volatile oils; practically insoluble in water.
  • Stability: Stable under normal conditions but sensitive to hydrolysis and oxidation when exposed to moisture or air.

Toxicity

Cinnamyl formate has been classified as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with an oral LD50 value of approximately 2900 mg/kg in rats .

Applications

Cinnamyl formate finds extensive applications across various fields:

  1. Flavoring Agent: Widely used in food products to impart fruity flavors such as strawberry, raspberry, peach, and banana.
  2. Fragrance Industry: Employed in perfumes and cosmetics for its pleasant aroma.
  3. Pharmaceuticals: Acts as an intermediate in synthesizing various medicinal compounds due to its reactivity.
  4. Research: Utilized in studies investigating oxidation pathways of phenolic compounds and their stability under different conditions .

Properties

CAS Number

23510-72-7

Product Name

Cinnamyl formate

IUPAC Name

[(E)-3-phenylprop-2-enyl] formate

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2/b7-4+

InChI Key

LBHJXKYRYCUGPD-DAXSKMNVSA-N

SMILES

C1=CC=C(C=C1)C=CCOC=O

Canonical SMILES

C1=CC=C(C=C1)C=CCOC=O

Isomeric SMILES

C1=CC=C(C=C1)/C=C\COC=O

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